molecular formula C12H9NO6 B12913604 3-((6-Nitrobenzo[d][1,3]dioxol-5-yl)methylene)dihydrofuran-2(3H)-one

3-((6-Nitrobenzo[d][1,3]dioxol-5-yl)methylene)dihydrofuran-2(3H)-one

Cat. No.: B12913604
M. Wt: 263.20 g/mol
InChI Key: DZMHRKLXXDZORJ-CLTKARDFSA-N
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Description

3-((6-Nitrobenzo[d][1,3]dioxol-5-yl)methylene)dihydrofuran-2(3H)-one is an organic compound that features a nitro-substituted benzo[d][1,3]dioxole ring fused with a dihydrofuranone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((6-Nitrobenzo[d][1,3]dioxol-5-yl)methylene)dihydrofuran-2(3H)-one typically involves the condensation of 6-nitrobenzo[d][1,3]dioxole-5-carbaldehyde with dihydrofuran-2(3H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-((6-Nitrobenzo[d][1,3]dioxol-5-yl)methylene)dihydrofuran-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Reduction: 3-((6-Aminobenzo[d][1,3]dioxol-5-yl)methylene)dihydrofuran-2(3H)-one.

    Oxidation: Corresponding oxides of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-((6-Nitrobenzo[d][1,3]dioxol-5-yl)methylene)dihydrofuran-2(3H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((6-Nitrobenzo[d][1,3]dioxol-5-yl)methylene)dihydrofuran-2(3H)-one is not fully understood. it is believed that the compound interacts with specific molecular targets, such as enzymes or receptors, through its nitro and dioxole moieties. These interactions can lead to the modulation of biological pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-((6-Aminobenzo[d][1,3]dioxol-5-yl)methylene)dihydrofuran-2(3H)-one: A reduced form of the compound with an amino group instead of a nitro group.

    3-((6-Methoxybenzo[d][1,3]dioxol-5-yl)methylene)dihydrofuran-2(3H)-one: A derivative with a methoxy group.

Uniqueness

The presence of the nitro group in 3-((6-Nitrobenzo[d][1,3]dioxol-5-yl)methylene)dihydrofuran-2(3H)-one imparts unique electronic properties, making it distinct from its analogs. This functional group can participate in various chemical reactions, providing opportunities for further functionalization and derivatization .

Properties

Molecular Formula

C12H9NO6

Molecular Weight

263.20 g/mol

IUPAC Name

(3Z)-3-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]oxolan-2-one

InChI

InChI=1S/C12H9NO6/c14-12-7(1-2-17-12)3-8-4-10-11(19-6-18-10)5-9(8)13(15)16/h3-5H,1-2,6H2/b7-3-

InChI Key

DZMHRKLXXDZORJ-CLTKARDFSA-N

Isomeric SMILES

C\1COC(=O)/C1=C\C2=CC3=C(C=C2[N+](=O)[O-])OCO3

Canonical SMILES

C1COC(=O)C1=CC2=CC3=C(C=C2[N+](=O)[O-])OCO3

Origin of Product

United States

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